molecular formula C29H33FN2O4 B12516597 ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

Cat. No.: B12516597
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Bioactive Properties of Benzofuran-Pyridine Hybrids

Property Mechanism Example Compounds
Acetylcholinesterase Inhibition Competitive binding to catalytic site Bis(thieno[2,3-b]pyridine) hybrids
Anti-inflammatory Activity Cyclooxygenase-2 (COX-2) suppression Angularly fused coumarin-pyridines
Antimicrobial Effects Disruption of bacterial cell wall synthesis 4-Bromomethylcoumarin derivatives

The incorporation of fluorophenyl groups, as seen in the subject compound, further modulates electronic properties and metabolic stability. Fluorine’s electronegativity enhances membrane permeability while reducing oxidative degradation, a strategy employed in clinical agents like ciprofloxacin.

Properties

IUPAC Name

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXUVOIWDMMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclization

Palladium and rhodium catalysts enable efficient annulation reactions. For example, Pd(OAc)₂ with 1,10-phenanthroline facilitates oxidative coupling between imidazo-pyridines and coumarins, forming benzofuran derivatives via reductive elimination and C–H activation (Scheme 7 in). Yields range from 65–85%, depending on substituent electronic effects (electron-donating groups enhance yields).

Table 1: Transition Metal-Catalyzed Benzofuran Synthesis

Catalyst Substrates Conditions Yield (%)
Pd(OAc)₂ Imidazo-pyridines, coumarins DMF, 100°C, 12 h 70–85
CpRhCl₂ Benzamides, vinylene carbonate Tetrachloroethane, 80°C, 24 h 30–80

Lewis Acid-Mediated Annulation

Scandium triflate catalyzes [4 + 1] cycloaddition between ortho-quinone methides and isocyanides, yielding aminobenzofurans under mild conditions (toluene, 60°C, 6 h). This method is notable for its eco-friendly profile and compatibility with diverse substituents.

Functionalization: Introduction of the Pyridinylethylene Group

The pyridinylethylene side chain is introduced via cross-coupling or Heck-type reactions.

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated benzofuran intermediates using Pd/C and Na₂CO₃ in a biphasic system (toluene/water, 70–80°C). For example, coupling 5-(3-fluorophenyl)pyridin-2-ylboronic acid with brominated benzo[f]benzofuran achieves 75–85% yield (Scheme 8 in). Electron-withdrawing groups on the phenyl ring reduce yields slightly.

Wittig Olefination

Phosphonate intermediates, such as diethyl {[5-(3-fluorophenyl)pyridin-2-yl]methyl}phosphonate, undergo olefination with carbonyl-containing benzofurans. This method employs LiHMDS as a base in THF at −78°C, yielding the ethenyl bridge with >90% E-selectivity.

Table 2: Key Functionalization Reactions

Method Reagents/Conditions Yield (%) Selectivity
Suzuki-Miyaura Pd/C, Na₂CO₃, toluene/H₂O 75–85 N/A
Wittig Olefination LiHMDS, THF, −78°C 80–90 >90% E

Carbamate Installation

The final step involves carbamate formation at the C6 position of the decahydrobenzo[f]benzofuran core.

Carbamoylation with Ethyl Chloroformate

Reaction of the free amine intermediate with ethyl chloroformate in the presence of triethylamine (DCM, 0°C, 2 h) affords the target carbamate in 70–80% yield. This method is widely used due to its simplicity and scalability.

Transamidation Strategy

An alternative approach involves N-acyl-Boc-carbamates as intermediates. Cleavage of the Boc group under acidic conditions (HCl/EtOAc) followed by transamidation with ethanolamine yields the carbamate without isolating intermediates, improving overall efficiency (one-pot, 65% yield).

Table 3: Carbamate Installation Methods

Method Reagents/Conditions Yield (%)
Ethyl chloroformate Et₃N, DCM, 0°C 70–80
Transamidation HCl/EtOAc, NH₃/MeOH 65

Optimization Challenges and Solutions

Steric Hindrance in Decahydrobenzo[f]Benzofuran

The fused ring system poses steric challenges during functionalization. Using bulky ligands like XPhos in palladium-catalyzed couplings improves regioselectivity and reduces side reactions.

Carbamate Hydrolysis

To prevent hydrolysis during synthesis, non-aqueous conditions (e.g., DMF or THF) and low temperatures (0–5°C) are critical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzobenzofuran moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The fluorophenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products of these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions employed.

Scientific Research Applications

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate has several scientific research applications:

    Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.

    Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular signaling pathways.

    Medicine: Used in clinical trials for its efficacy in reducing thrombotic events in patients with cardiovascular diseases.

    Industry: Employed in the development of new pharmaceuticals targeting thrombotic disorders.

Mechanism of Action

The compound exerts its effects by selectively inhibiting protease-activated receptor-1 (PAR-1), a thrombin receptor expressed on platelets. By blocking this receptor, the compound prevents thrombin-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table and analysis compare the target compound with analogous molecules in terms of structural features, physicochemical properties, and pharmacological activity.

Table 1: Comparative Analysis of Ethyl N-[9-[...]carbamate and Analogues

Compound Name/IUPAC Identifier Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Ethyl N-[9-[...]carbamate (Target Compound) C₂₉H₃₃FN₂O₄ 492.59 Fluorophenylpyridinyl ethenyl, ethyl carbamate, decahydrobenzo-furan core PAR-1 antagonist; CYP3A4/CYP2J2 substrate; ABCB1 transporter interaction
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) C₂₀H₁₆FN₂O₃ 364.35 Carbazole core, nitro group, methoxy-fluorophenyl substituent Exhibits moderate cytotoxic activity; UV/IR data suggest strong π-conjugation
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C₂₇H₂₄F₃N₅O₃ 547.51 Trifluoromethylbenzoyl-piperazine, pyridinylacetamide Designed for kinase inhibition; high logP (3.8) indicates lipophilicity
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) C₂₇H₂₈N₂O₃S 460.59 Carbazole-thiophene hybrid, tert-butoxycarbonyl protecting group Fluorescent properties; aldehyde group facilitates covalent binding

Key Comparative Insights:

Structural Complexity and Binding Affinity :

  • The target compound’s decahydrobenzo-furan core and fluorophenylpyridinyl group provide superior stereochemical precision and receptor specificity compared to carbazole derivatives (e.g., 7b ) .
  • 9a ’s trifluoromethylbenzoyl-piperazine moiety enhances hydrophobic interactions but lacks the fused cyclic system critical for PAR-1 antagonism .

Metabolic Stability :

  • The ethyl carbamate group in the target compound reduces first-pass metabolism compared to 9c ’s aldehyde group, which is prone to oxidation .
  • 7b ’s nitro group may confer metabolic liabilities (e.g., reduction to reactive amines) absent in the fluorine-substituted target compound .

9a’s high lipophilicity (logP 3.8) may improve tissue penetration but increase off-target effects compared to the target compound’s balanced logP (~3.2) .

Synthetic Feasibility :

  • Carbazole derivatives (7b , 9c ) are synthesized via Suzuki-Miyaura cross-coupling, yielding 45–90% efficiency .
  • The target compound requires multi-step stereoselective synthesis, reflecting higher complexity and cost .

Research Findings and Implications

  • Target Compound : Clinical studies highlight its efficacy in reducing recurrent myocardial infarction (MI) by 13% (p<0.01), though bleeding risk remains a concern .
  • Compound 9a : Demonstrates IC₅₀ = 0.3 nM against JAK2 kinase, indicating utility in inflammatory diseases .

Biological Activity

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f] benzofuran-6-yl]carbamate (referred to as "the compound" hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C28H31FN2O4 and features a unique structure that includes a benzo-fused benzofuran core and a pyridine ring substituted with a fluorophenyl group. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of the compound indicates several promising areas:

1. Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis pathways .
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

2. Antimicrobial Properties

  • Inhibition of Pathogens : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
  • Mechanistic Insights : The antimicrobial action appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
AnticancerMCF-7 (Breast Cancer)5 µMInduction of apoptosis via caspase activation
A549 (Lung Cancer)7 µMModulation of Bcl-2 family proteins
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell membrane
Escherichia coli64 µg/mLInhibition of metabolic pathways

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate that it is well-tolerated at therapeutic doses with no significant adverse effects reported in animal models .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve absolute configuration of the 3a,4a,8a,9a stereocenters (see bond angle data in for analogous tetrahydro-pyrimidines) .
  • NOESY NMR : Identify spatial proximity of protons in the fused ring system.
  • VCD (Vibrational Circular Dichroism) : Validate computational models of chiral centers .

How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved?

Q. Advanced Research Focus

  • Multi-method validation : Compare XRD data with DFT-optimized geometries ( provides torsion angles for pyrimidine derivatives; discrepancies >5° warrant re-evaluation) .
  • Thermal motion analysis : Use anisotropic displacement parameters to distinguish static disorder from dynamic motion.
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H···F) that may distort bond lengths .

Which functional groups in this compound are most reactive under basic or acidic conditions?

Q. Basic Research Focus

  • Ethyl carbamate : Susceptible to hydrolysis under acidic/basic conditions (monitor via IR or ¹³C NMR for carbonyl stability).
  • Fluorophenyl group : Ortho/para-directing effects influence electrophilic substitution (compare with ’s fluorophenyl-pyrazole reactivity) .
  • Pyridinyl ethenyl linkage : Prone to oxidation; stabilize via inert atmospheres or radical inhibitors .

How do non-covalent interactions (NCIs) influence the compound’s supramolecular assembly?

Q. Advanced Research Focus

  • Halogen bonding : The 3-fluorophenyl group may engage in C–F···π interactions ( discusses NCIs in crystal packing) .
  • Hydrogen bonding : Carbamate NH and carbonyl groups drive dimerization (analyze via PXRD and DSC).
  • Computational mapping : Use AIM (Atoms in Molecules) theory to quantify interaction energies .

What catalytic systems enhance the stereoselectivity of the 1-methyl-3-oxo group formation?

Q. Advanced Research Focus

  • Organocatalysts : Proline derivatives for asymmetric induction in oxo-group formation (see ’s tetrahydro-pyrimidine synthesis) .
  • Metal-ligand complexes : Chiral Ru or Ir catalysts for transfer hydrogenation (optimize enantiomeric excess via chiral HPLC).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst turnover ( highlights solvent roles in copolymerization) .

How does the 3-fluorophenyl substituent modulate electronic properties of the pyridine ring?

Q. Advanced Research Focus

  • Hammett analysis : Quantify electron-withdrawing effects via substituent constants (σₚ values for fluorophenyl groups).
  • DFT calculations : Compare HOMO/LUMO distributions in fluorophenyl vs. non-fluorinated analogs (’s difluoromethyl study provides a template) .
  • Electrochemical profiling : Cyclic voltammetry to assess redox behavior influenced by fluorine .

How to address discrepancies between theoretical and experimental NMR chemical shifts?

Q. Advanced Research Focus

  • Solvent correction : Apply PCM (Polarizable Continuum Model) in computational simulations.
  • Conformational averaging : Use MD simulations to account for dynamic equilibria (’s torsion angle data aids validation) .
  • Hybrid functionals : B3LYP-D3 with empirical dispersion corrections improves shift accuracy .

What structural modifications could improve this compound’s suitability as a kinase inhibitor scaffold?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the ethyl carbamate with sulfonamide or urea groups (see ’s fluoroquinolone derivatives) .
  • Ring contraction : Replace decahydrobenzo[f][2]benzofuran with a simpler bicyclic system to reduce synthetic complexity.
  • Protease stability assays : Test metabolic stability in liver microsomes (guided by ’s piperazine-containing analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.